molecular formula C13H9ClN2O2S B1458105 Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-72-7

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1458105
CAS RN: 1537184-72-7
M. Wt: 292.74 g/mol
InChI Key: MLUSFKDQHXJXAS-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable building block in pharmaceutical research, particularly in the synthesis of novel drugs. Its structure is conducive to modifications that can lead to the development of new therapeutic agents .

Cancer Treatment

Derivatives of this compound have been studied for their cytotoxicity and antiproliferative activity, which is crucial in cancer treatment. They have shown potential in activating P-glycoprotein-mediated transport, which can be beneficial in overcoming drug resistance in cancer cells .

Antibacterial Agents

The compound has been utilized in the synthesis of derivatives with significant antibacterial properties. These derivatives have shown inhibitory effects against various bacterial strains, making them promising candidates for developing new antibacterial drugs .

Chemical Synthesis

In chemical synthesis, this compound serves as a heterocyclic building block. It’s used to construct more complex molecules that have diverse applications in chemistry and biology .

Analytical Chemistry

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

properties

IUPAC Name

ethyl 4-chloro-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUSFKDQHXJXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask containing a solution of ethyl 4-hydroxybenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (2.2 g, 4.01 mmol, 1.00 equiv) in 1,4-dioxane (60 mL) was added POCl3 (30 mL) at room temperature under nitrogen. The resulting solution was stirred for 2 h at 90° C. and concentrated under vacuum. The residue dissolved in DCM and poured into a cooled saturated aqueous Na2CO3, extracted with 3×100 mL of dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:9) to give 1.8 g (77%) of the corresponding ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
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Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
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Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

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